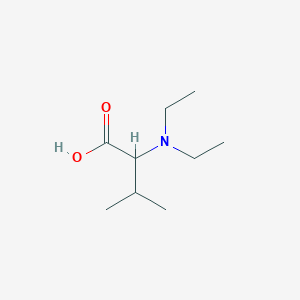

n,n-Diethylvaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,n-Diethylvaline (DEV) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a branched-chain amino acid and is structurally similar to valine. However, the presence of two ethyl groups in DEV makes it distinct from valine. This amino acid has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Immunotoxicity Studies :

- Research by Li, Hirata, Piao, & Minami (2000) explored the immunotoxic effects of N,N-diethylaniline, a compound related to N,N-diethylvaline. The study in mice showed that N,N-diethylaniline selectively inhibited splenic natural killer (NK) and cytotoxic T lymphocyte (CTL) activities, suggesting its potential as a tool for studying immune system responses.

Hemoglobin Adduct Formation :

- A study by Schettgen, Broding, Angerer, & Drexler (2002) investigated the formation of hemoglobin adducts such as N-2-hydroxyethylvaline (HEV), which is chemically similar to this compound, in workers exposed to ethylene oxide and propylene oxide. This research highlights the relevance of studying such compounds in occupational health and biomonitoring.

Carcinogenesis Studies :

- The carcinogenic potential of diethylamine, a compound structurally related to this compound, was examined in a study conducted by the National Toxicology Program (2011), which did not find evidence of carcinogenic activity in rats and mice exposed to diethylamine. This research (National Toxicology Program Technical Report Series, 2011) offers insights into the toxicological aspects of related compounds.

Genotoxicity Evaluation :

- Research by Li & Minami (1997) focused on the genotoxicity of N,N-diethylaniline, demonstrating its ability to induce sister chromatid exchanges in human lymphocytes. This study underscores the genetic impact of similar compounds and their potential use in genetic toxicity testing.

Studies on Oxidative Stress in Carcinogenesis :

- Sánchez-Pérez et al. (2005) investigated oxidative stress during carcinogen metabolism in liver tumor production in rats using N-diethylnitrosamine, a compound related to this compound. The study (Cancer Letters, 2005) provided insights into the relationship between oxidative stress and carcinogenicity.

Acrylamide Metabolism and Hemoglobin Adducts :

- Fennell et al. (2005) explored the metabolism of acrylamide and the formation of hemoglobin adducts such as N-(2-carbamoylethyl)valine (AAVal) in humans. This study (Toxicological Sciences, 2005) highlighted the importance of such compounds in evaluating exposure to harmful substances.

Propriétés

IUPAC Name |

2-(diethylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWHRJBRJWTAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)

![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)

![4-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2867158.png)